molecular formula C16H15N5O2 B11046001 7-Amino-3-(3,4-dimethoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carbonitrile CAS No. 838886-63-8

7-Amino-3-(3,4-dimethoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carbonitrile

Cat. No.: B11046001
CAS No.: 838886-63-8
M. Wt: 309.32 g/mol
InChI Key: XRACNDLDEFBNBB-UHFFFAOYSA-N
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Description

7-Amino-3-(3,4-dimethoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carbonitrile is a heterocyclic compound known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Amino-3-(3,4-dimethoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carbonitrile typically involves the reaction of 5-amino-pyrazole derivatives with arylidene malononitriles or various aldehydes. One common method includes the condensation of 5-amino-3-methylpyrazole with 3,4-dimethoxybenzaldehyde in the presence of a base, followed by cyclization and nitrile formation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to ensure high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

7-Amino-3-(3,4-dimethoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Conversion to primary amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

Biologically, 7-Amino-3-(3,4-dimethoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carbonitrile exhibits significant antimicrobial activity. It has been tested against various bacterial and fungal strains, showing promising inhibitory effects .

Medicine

In medicine, this compound is explored for its anticancer properties. Studies have shown that it can inhibit the proliferation of certain cancer cell lines, making it a potential candidate for anticancer drug development .

Industry

Industrially, this compound is used in the development of new pharmaceuticals and agrochemicals. Its ability to form stable complexes with metals also makes it useful in material science.

Mechanism of Action

The mechanism of action of 7-Amino-3-(3,4-dimethoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carbonitrile involves its interaction with specific molecular targets. It can bind to enzymes and receptors, inhibiting their activity. For instance, it has been shown to inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication . This inhibition leads to the disruption of bacterial cell division and growth.

Comparison with Similar Compounds

Similar Compounds

  • 7-Phenylpyrazolo[1,5-a]pyrimidine derivatives
  • 5,7-Dimethylpyrazolo[1,5-a]pyrimidine derivatives

Uniqueness

Compared to similar compounds, 7-Amino-3-(3,4-dimethoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carbonitrile stands out due to its enhanced biological activity and stability. The presence of the 3,4-dimethoxyphenyl group contributes to its unique pharmacological profile, making it more effective in certain applications .

Properties

CAS No.

838886-63-8

Molecular Formula

C16H15N5O2

Molecular Weight

309.32 g/mol

IUPAC Name

7-amino-3-(3,4-dimethoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carbonitrile

InChI

InChI=1S/C16H15N5O2/c1-9-14(10-4-5-12(22-2)13(6-10)23-3)16-19-8-11(7-17)15(18)21(16)20-9/h4-6,8H,18H2,1-3H3

InChI Key

XRACNDLDEFBNBB-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=C(C=NC2=C1C3=CC(=C(C=C3)OC)OC)C#N)N

solubility

2.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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